Sodium;sulfosulfanylmethylbenzene
Description
Sodium sulfosulfanylmethylbenzene, also known as sulfosulfanylmethylbenzene, is a chemical compound with the molecular formula C7H8NaO3S2+ and a molecular weight of 227.25600 . It is also known by several other names, including Thioschwefelsaeure-S-benzylester, Natrium-Verbindung, Thioschwefelsaeure-S-benzylester, Natriumsalz, Thiosulfuric acid S-benzyl O-sodium salt, thiosulfuric acid S-benzyl ester, sodium-compound, sodium S-benzyl sulfothioate, Na-Benzylthiosulfat, Thiosulfuric acid O-sodium S-benzyl ester salt, benzyl thiosulphate sodium, and benzyl thiosulfate .
Synthesis Analysis
The synthesis of sulfonamides, which are structurally similar to Sodium sulfosulfanylmethylbenzene, has been reported in the literature . An efficient strategy for the preparation of sulfonamides via NH4I-mediated amination of sodium sulfinates has been described . This method provides a general and environmentally friendly access to sulfonamide compounds and tolerates a wide range of functional groups .Chemical Reactions Analysis
While specific chemical reactions involving Sodium sulfosulfanylmethylbenzene are not detailed in the search results, general principles of chemical reactions involving similar compounds, such as sulfonamides, are available . For instance, most metal chloride salts are soluble in water; only Ag+, Pb2+, and Hg2+2 form chlorides that precipitate from water .Physical and Chemical Properties Analysis
Sodium sulfosulfanylmethylbenzene has a density of 1.477g/cm3 . Its molecular weight is 227.25600, and it has an exact mass of 226.98100 . The compound’s PSA is 88.05000, and its LogP is 2.80340 . The index of refraction is 1.639 .Future Directions
While specific future directions for Sodium sulfosulfanylmethylbenzene are not mentioned in the search results, there are several studies discussing the potential of sodium-based technologies . For instance, sodium-ion batteries are emerging as promising candidates for stationary energy-storage systems due to their high energy density, resource abundance, and environmental benignity . Similarly, rechargeable seawater batteries that can directly transform seawater into renewable energy have been discussed .
Properties
IUPAC Name |
sodium;sulfosulfanylmethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S2.Na/c8-12(9,10)11-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,8,9,10);/q;+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYFTRHOIQYVSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSS(=O)(=O)O.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NaO3S2+ | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6313-36-6 | |
Record name | NSC39867 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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